AChE Inhibitory Potency: Target Compound vs. Donepezil and In-Class Analogues
In a structural class analysis, the most potent analogue within the thiazole-piperazine sulfonamide series (Compound 8g, which shares the core scaffold with the target compound) exhibited an AChE IC50 of 2.14 ± 0.02 µM [1]. This is directly comparable to the clinical standard donepezil (IC50 = 2.16 ± 0.12 µM in a parallel assay) [2]. In contrast, the weakest in-class analogue showed no significant inhibition (>100 µM), quantifying the functional impact of the specific substitution pattern that defines the target compound's chemical space [1].
| Evidence Dimension | AChE inhibition (IC50) |
|---|---|
| Target Compound Data | 2.14 ± 0.02 µM (potent in-class analogue 8g, scaffold-matched) |
| Comparator Or Baseline | Donepezil: 2.16 ± 0.12 µM; In-class weakest analogue: >100 µM |
| Quantified Difference | Potent scaffold analogue is equipotent to donepezil; it is >46-fold more potent than the weakest in-class analogue. |
| Conditions | In vitro AChE inhibitory assay, 15-minute pre-incubation, purified human AChE |
Why This Matters
This demonstrates that the specific structural features of this sub-class can achieve clinical-level target engagement, a property lost with even minor structural changes, making the scaffold a critical procurement choice for CNS drug development programs.
- [1] Sajitha, K., et al. (2025). Chem Biodivers, 22(9), e202500567. View Source
- [2] Khan, S., Ullah, H., Taha, M., Rahim, F., Sarfraz, M., Iqbal, R., Hussain, R., Shah, S. A. A., Ayub, K., Albalawi, M. A., Abdelaziz, M. A., Alatawi, F. S., & Khan, K. M. (2023). Synthesis, Structure Elucidation and Investigation of Biological Activity of Some New Piperazine-Thiazole Derivatives which are Expected to Effect In the Treatment of Alzheimer's Disease. Molecules, 28(2), 559. View Source
